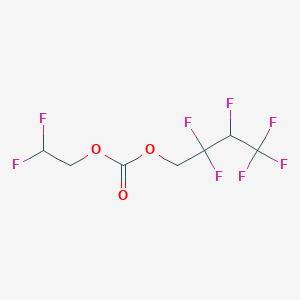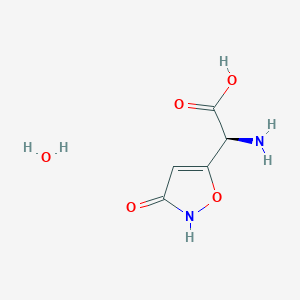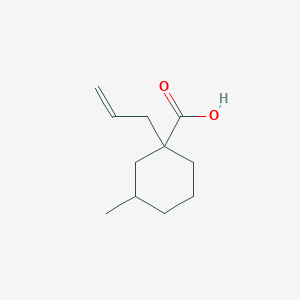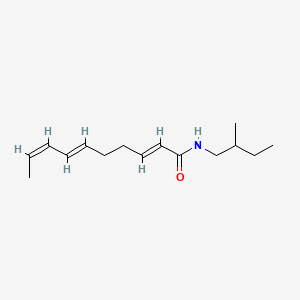
2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound with the molecular formula C7H6F8O3 and a molecular weight of 290.11 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of 2,2-Difluoroethanol with 2,2,3,4,4,4-hexafluorobutanol in the presence of a carbonate source . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects . The pathways involved often include alterations in cellular signaling and metabolic processes, which can be leveraged for therapeutic and industrial applications .
Comparison with Similar Compounds
2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate can be compared with other fluorinated compounds such as:
2,2,3,4,4,4-Hexafluorobutyl methacrylate: This compound is used in the synthesis of fluorinated polymers with similar properties but differs in its functional groups and reactivity.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated monomer used in polymer chemistry, offering different polymerization characteristics and end-use applications.
Poly [4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with exceptional chemical resistance and optical properties, used in high-performance coatings and films.
The uniqueness of this compound lies in its specific combination of fluorinated groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C7H6F8O3 |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
2,2-difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C7H6F8O3/c8-3(9)1-17-5(16)18-2-6(11,12)4(10)7(13,14)15/h3-4H,1-2H2 |
InChI Key |
WVTGDHAZAJLIIB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)




![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)


![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)


